

Chemical structure and formula of Benzyl 5-amino-4-oxopentanoate hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Aminolevulinic acid benzyl ester hydrochloride

Cat. No.: B112031

[Get Quote](#)

An In-depth Technical Guide to Benzyl 5-amino-4-oxopentanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 5-amino-4-oxopentanoate hydrochloride, an ester of 5-aminolevulinic acid (5-ALA), is a pivotal compound in the field of photodynamic therapy (PDT). As a second-generation photosensitizer precursor, it offers enhanced lipophilicity compared to 5-ALA, facilitating its passage through cellular membranes. This guide provides a comprehensive overview of its chemical structure, formula, and significant role in oncological research. It details its mechanism of action, involving the intracellular synthesis of the potent photosensitizer Protoporphyrin IX (PpIX), and presents experimental protocols for its synthesis, analysis, and application in PDT. This document is intended to be a critical resource for researchers and professionals in drug development, offering a consolidated source of technical information to support and inspire further investigation into this promising molecule.

Chemical Structure and Properties

Benzyl 5-amino-4-oxopentanoate hydrochloride, also known by its synonym **5-Aminolevulinic acid benzyl ester hydrochloride**, is a white crystalline powder.^{[1][2]} Its hydrochloride form

enhances its solubility, making it more amenable for use in laboratory and clinical research settings.[\[2\]](#)

Chemical Formula: $C_{12}H_{15}NO_3 \cdot HCl$ [\[3\]](#)

Molecular Weight: 257.71 g/mol [\[3\]](#)

CAS Number: 163271-32-7[\[3\]](#)

Synonyms: **5-Aminolevulinic acid benzyl ester hydrochloride**, Benzyl-ALA hydrochloride[\[3\]](#)

Storage Conditions: For optimal stability, the compound should be stored at -20°C and protected from light.[\[4\]](#)

The chemical structure of Benzyl 5-amino-4-oxopentanoate hydrochloride is characterized by a pentanoic acid backbone with an amino group at the 5th position and a ketone at the 4th position. The carboxylic acid is esterified with a benzyl group, a modification that significantly increases the molecule's lipophilicity compared to its parent compound, 5-aminolevulinic acid.

Mechanism of Action in Photodynamic Therapy

The therapeutic efficacy of Benzyl 5-amino-4-oxopentanoate hydrochloride in photodynamic therapy stems from its role as a prodrug that leads to the accumulation of the photosensitizer Protoporphyrin IX (PpIX) in cancer cells.[\[5\]](#) The benzyl ester group facilitates the uptake of the molecule into tumor cells. Once inside the cell, endogenous esterases cleave the benzyl group, releasing 5-aminolevulinic acid (5-ALA). This exogenous 5-ALA then enters the heme biosynthesis pathway.

In cancer cells, the activity of the enzyme ferrochelatase, which converts PpIX into heme, is often lower than in healthy cells.[\[5\]](#) This enzymatic bottleneck leads to a preferential accumulation of the highly photosensitive PpIX in malignant tissues.[\[5\]](#)

Upon exposure to light of a specific wavelength (typically in the red region, around 630-635 nm), the accumulated PpIX is excited from its ground state to a triplet state. This excited state of PpIX can then react with molecular oxygen to produce highly cytotoxic reactive oxygen species (ROS), primarily singlet oxygen. These ROS cause oxidative damage to cellular components, leading to apoptosis and necrosis of the tumor cells.[\[5\]\[6\]](#)

The signaling pathway for the conversion of Benzyl 5-amino-4-oxopentanoate hydrochloride to PpIX and the subsequent photodynamic effect is illustrated below.

Mechanism of Action for Benzyl 5-amino-4-oxopentanoate hydrochloride in PDT.

Experimental Protocols

Synthesis of Benzyl 5-amino-4-oxopentanoate Hydrochloride

While a definitive, publicly available, step-by-step protocol for the synthesis of Benzyl 5-amino-4-oxopentanoate hydrochloride is not readily found in peer-reviewed literature, the general approach involves the esterification of 5-aminolevulinic acid with benzyl alcohol. A plausible synthetic route, based on general organic chemistry principles and similar preparations, is outlined below. It is crucial to note that this is a generalized procedure and would require optimization for yield and purity.

Materials:

- 5-aminolevulinic acid hydrochloride
- Benzyl alcohol
- Thionyl chloride or a suitable acid catalyst (e.g., p-toluenesulfonic acid)
- Anhydrous solvent (e.g., dichloromethane or toluene)
- Diethyl ether
- Inert gas (e.g., Argon or Nitrogen)

Procedure:

- Suspend 5-aminolevulinic acid hydrochloride in an excess of benzyl alcohol in a round-bottom flask under an inert atmosphere.
- Cool the mixture in an ice bath.

- Slowly add thionyl chloride dropwise to the stirred suspension. The thionyl chloride reacts with benzyl alcohol to form the esterification agent in situ.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 40-50°C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Precipitate the product by adding an excess of diethyl ether to the reaction mixture.
- Collect the precipitate by filtration and wash it with diethyl ether to remove unreacted benzyl alcohol and other impurities.
- Dry the resulting white solid under vacuum to yield Benzyl 5-amino-4-oxopentanoate hydrochloride.

Purification:

- Recrystallization from a suitable solvent system (e.g., ethanol/ether) may be necessary to achieve high purity.

High-Performance Liquid Chromatography (HPLC) Analysis

Quantitative analysis of Benzyl 5-amino-4-oxopentanoate hydrochloride and its conversion to 5-ALA can be performed using reverse-phase HPLC. A general method, adaptable for this compound, is described below.

Instrumentation:

- HPLC system with a UV or fluorescence detector
- C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase:

- A gradient of acetonitrile and an aqueous buffer (e.g., 0.1% trifluoroacetic acid or a phosphate buffer) is typically used. The exact gradient program would need to be optimized for baseline separation of the analyte from impurities and other components.

Sample Preparation:

- Prepare a stock solution of Benzyl 5-amino-4-oxopentanoate hydrochloride in a suitable solvent (e.g., methanol or the mobile phase).
- For analysis of cellular uptake or conversion, cell lysates can be prepared and deproteinized (e.g., with acetonitrile or perchloric acid) before injection.

Detection:

- UV detection can be performed at a wavelength where the benzyl group absorbs (e.g., ~254 nm).
- For more sensitive detection of the released 5-ALA, pre-column derivatization with a fluorogenic reagent like o-phthaldialdehyde (OPA) can be employed, followed by fluorescence detection.

In Vitro Protoporphyrin IX (PpIX) Accumulation Assay

This protocol outlines a method to quantify the intracellular accumulation of PpIX in cancer cells following treatment with Benzyl 5-amino-4-oxopentanoate hydrochloride.

Materials:

- Cancer cell line of interest (e.g., HeLa, A549)
- Cell culture medium and supplements
- Benzyl 5-amino-4-oxopentanoate hydrochloride
- Lysis buffer (e.g., RIPA buffer)
- Fluorometer or fluorescence microscope

Procedure:

- Seed the cancer cells in a multi-well plate and allow them to adhere overnight.
- Treat the cells with varying concentrations of Benzyl 5-amino-4-oxopentanoate hydrochloride for different incubation times (e.g., 2, 4, 8, 24 hours).
- After incubation, wash the cells with phosphate-buffered saline (PBS) to remove the extracellular compound.
- Lyse the cells using a suitable lysis buffer.
- Measure the fluorescence of the cell lysates using a fluorometer with an excitation wavelength of approximately 405 nm and an emission wavelength of approximately 635 nm.
- Normalize the fluorescence intensity to the total protein concentration of the lysate to account for variations in cell number.

The experimental workflow for evaluating PpIX accumulation and subsequent phototoxicity is depicted below.

[Click to download full resolution via product page](#)

Workflow for in vitro evaluation of Benzyl 5-amino-4-oxopentanoate hydrochloride.

Quantitative Data

The following tables summarize key quantitative parameters related to Benzyl 5-amino-4-oxopentanoate hydrochloride and its application in PDT.

Table 1: Physicochemical Properties

Property	Value
Molecular Formula	C ₁₂ H ₁₅ NO ₃ ·HCl
Molecular Weight	257.71 g/mol
Appearance	White crystalline powder
Storage Temperature	-20°C

Table 2: Representative Experimental Parameters for PpIX Detection

Parameter	Value
Excitation Wavelength	~405 nm
Emission Wavelength	~635 nm
HPLC Column	C18 Reverse-Phase
Typical Mobile Phase	Acetonitrile/Water with acid modifier

Conclusion

Benzyl 5-amino-4-oxopentanoate hydrochloride stands as a compound of significant interest for the advancement of photodynamic therapy. Its enhanced cellular uptake, leading to the selective accumulation of Protoporphyrin IX in tumor tissues, makes it a promising candidate for further preclinical and clinical investigation. The experimental protocols and data presented in this guide offer a foundational resource for researchers dedicated to exploring the full therapeutic potential of this and similar 5-ALA esters. Future research should focus on optimizing synthetic routes, conducting detailed pharmacokinetic and pharmacodynamic studies, and exploring its efficacy in a wider range of cancer models. The continued

development of such targeted photosensitizer prodrugs holds the key to improving the precision and effectiveness of cancer treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN102627573B - Synthesis method for 5-aminolevulinic acid hydrochloride - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. goldbio.com [goldbio.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Chemical structure and formula of Benzyl 5-amino-4-oxopentanoate hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b112031#chemical-structure-and-formula-of-benzyl-5-amino-4-oxopentanoate-hydrochloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com